1,7-Bis(4-bromophenyl)heptane

Overview

Description

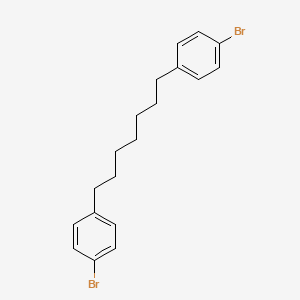

1,7-Bis(4-bromophenyl)heptane is a chemical compound with the CAS Number: 140389-09-9. It has a molecular weight of 410.19 and its IUPAC name is this compound . The compound appears as a white to yellow solid .

Synthesis Analysis

The synthesis of this compound-1,7-dione (BBPHD), a related compound, has been described in the literature . The synthesis process involves various spectral tools such as FT-IR, FT-Raman, 1 H NMR, 13 C NMR, and UV–visible .Molecular Structure Analysis

The molecular structure of this compound has been analyzed using single crystal x-ray diffraction study . The ground state geometrical optimization of the compound has been performed using the DFT/B3LYP/6–311++G (d,p) level of theory in gas phase .Chemical Reactions Analysis

The reactivity properties of this compound have been studied using frontier molecular orbital analysis, global chemical reactivity descriptors, natural bond order (NBO) analysis, nonlinear optical (NLO) properties, molecular electrostatic potential (MEP), and average local ionization energy (ALIE) surfaces .Physical And Chemical Properties Analysis

This compound has a density of 1.377±0.06 g/cm3 and a boiling point of 468.3±33.0 °C . It is stored at a temperature of +4C .Scientific Research Applications

Biological Activities and Derivatives of Curcumin

Curcumin, a derivative of 1,7-bis(4-bromophenyl)heptane, is notable for its diverse biological properties. The modification of its structure, particularly through the synthesis of Schiff base, hydrazone, and oxime derivatives, has been a key strategy to enhance its medicinal and biological properties. These derivatives, along with their metal complexes, exhibit enhanced biological activity, underscoring the compound's versatility in scientific research (Omidi & Kakanejadifard, 2020).

Environmental Presence and Concerns of Novel Brominated Flame Retardants (NBFRs)

This compound is associated with novel brominated flame retardants (NBFRs), which have garnered attention due to their presence in indoor air, dust, consumer goods, and food. The increasing application of NBFRs has spurred research into their occurrence, environmental fate, and toxicity. However, significant knowledge gaps exist, particularly for many NBFRs that have not been included in monitoring programs or studies, highlighting the need for comprehensive research in this area (Zuiderveen, Slootweg, & de Boer, 2020).

Occupational Exposure to Bisphenol A (BPA)

Bisphenol A (BPA), chemically related to this compound, is a widely used industrial chemical known for its ability to interfere with or mimic estrogenic hormones. Despite the general environmental exposure to BPA, particularly in developed countries, occupational exposure through non-dietary sources like air and contact poses significant health risks. Research indicates that occupationally exposed individuals have higher detected BPA levels compared to environmentally exposed populations, with potential health effects including male sexual dysfunction, endocrine disruption, and significant effects on the offspring of parents exposed to BPA during pregnancy. This necessitates an urgent assessment of actual exposure and potential adverse health effects associated with BPA (Ribeiro, Ladeira, & Viegas, 2017).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H335 indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

properties

IUPAC Name |

1-bromo-4-[7-(4-bromophenyl)heptyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22Br2/c20-18-12-8-16(9-13-18)6-4-2-1-3-5-7-17-10-14-19(21)15-11-17/h8-15H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLNMJJDFRDFTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCCCCC2=CC=C(C=C2)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B6360057.png)

![1,1'-(1,1,2,2-Tetrachloroethane-1,2-diyl)bis[3-(trifluoromethyl)benzene], 95%](/img/structure/B6360085.png)

![1,1,2,2-Tetrachloro-1,2-bis[4-(trifluoromethyl)phenyl]ethane](/img/structure/B6360091.png)

![Poly[3-(octylthio)thiophene-2,5-diyl]](/img/structure/B6360100.png)

![Calix[6]hydroquinone](/img/structure/B6360106.png)